![molecular formula C11H15ClN2 B15168104 (2S)-2-[(2-Chlorophenyl)methyl]piperazine CAS No. 612502-44-0](/img/structure/B15168104.png)
(2S)-2-[(2-Chlorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-Chlorophenyl)methyl]piperazine: is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a chlorophenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Chlorophenyl)methyl]piperazine typically involves the reaction of (2S)-2-chlorobenzyl chloride with piperazine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2S)-2-[(2-Chlorophenyl)methyl]piperazine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperazines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (2S)-2-[(2-Chlorophenyl)methyl]piperazine is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the pharmacokinetics and pharmacodynamics of piperazine-based drugs.
Medicine: this compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being explored for its potential use in treating neurological disorders and as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of polymers and as a precursor for the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2-Chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. It is known to bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels, leading to changes in cellular signaling and function.
Comparación Con Compuestos Similares
- (2S)-2-[(2-Fluorophenyl)methyl]piperazine
- (2S)-2-[(2-Bromophenyl)methyl]piperazine
- (2S)-2-[(2-Methylphenyl)methyl]piperazine
Comparison: Compared to its analogs, (2S)-2-[(2-Chlorophenyl)methyl]piperazine exhibits unique chemical properties due to the presence of the chlorine atom. This halogen substitution can influence the compound’s reactivity, binding affinity, and overall biological activity. The chlorophenyl group enhances the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Propiedades
Número CAS |
612502-44-0 |
|---|---|
Fórmula molecular |
C11H15ClN2 |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
(2S)-2-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1 |
Clave InChI |
YIDUPSWRBVVZKN-JTQLQIEISA-N |
SMILES isomérico |
C1CN[C@H](CN1)CC2=CC=CC=C2Cl |
SMILES canónico |
C1CNC(CN1)CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


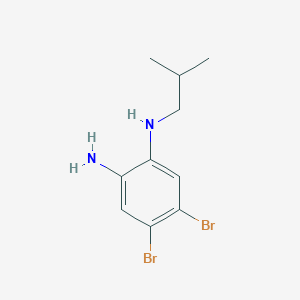
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
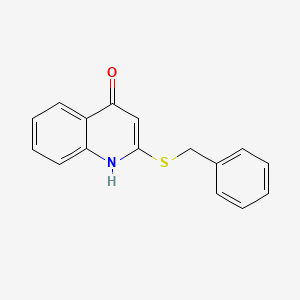
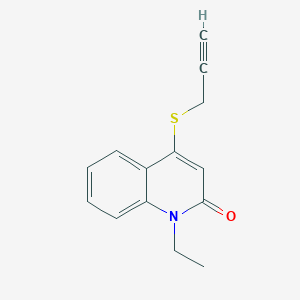
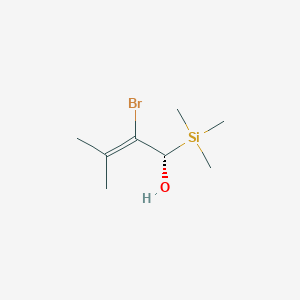
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
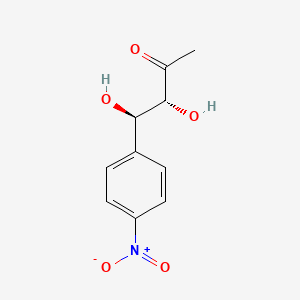
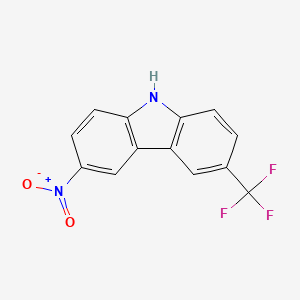
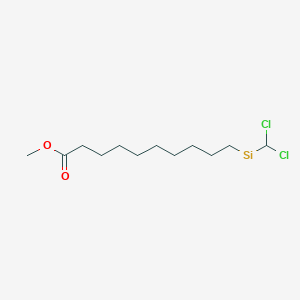
![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
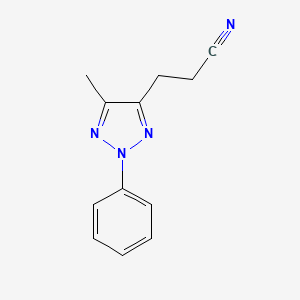
![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
